2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione
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Overview
Description
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with optimized conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and alkyl amines. Reaction conditions often involve refluxing in solvents like tetrahydrofuran (THF) or using catalysts such as triethyl orthoformate .
Major Products Formed
Major products formed from these reactions include tetracyclic ring systems, such as benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles and benzo[c][1,2,3]triazino[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .
Scientific Research Applications
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a valuable scaffold for the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-phenylbenzo[c][1,7]naphthyridine: This compound shares a similar naphthyridine core and undergoes similar chemical reactions, such as alkylation and oxidation.
Benzo[c][2,7]naphthyridines: These compounds have structural analogies to pyridoacridines and exhibit a broad spectrum of biological and pharmacological properties.
Uniqueness
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other naphthyridine derivatives.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7-dione |
InChI |
InChI=1S/C15H15N3O3/c1-17-5-3-10-11(14(17)19)9-16-12-4-6-18(7-8-21-2)15(20)13(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
INUGJLMVIZRNIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C3C(=NC=C2C1=O)C=CN(C3=O)CCOC |
Origin of Product |
United States |
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